N-(4-methoxyphenyl)aziridine-1-carboxamide
Description
Properties
CAS No. |
3647-17-4 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-8(3-5-9)11-10(13)12-6-7-12/h2-5H,6-7H2,1H3,(H,11,13) |
InChI Key |
GBDLUTIVVYJERP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(4-methoxyphenyl)aziridine-1-carboxamide
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic reaction between 4-methoxyphenyl isocyanate and aziridine derivatives. This approach capitalizes on the reactivity of isocyanates toward nucleophiles, forming the carboxamide linkage while preserving the aziridine ring structure.
Detailed Synthetic Routes
Reaction of 4-Methoxyphenyl Isocyanate with Aziridine
- Reagents: 4-methoxyphenyl isocyanate and aziridine or substituted aziridines.
- Mechanism: Nucleophilic attack of the aziridine nitrogen on the electrophilic carbon of the isocyanate group leads to the formation of the carboxamide bond.
- Conditions: Mild to moderate temperatures under inert atmosphere to prevent side reactions.
- Purification: The reaction mixture is typically purified by chromatographic techniques such as flash chromatography on silica gel to isolate the pure this compound.
Synthesis via Aziridine-2-carboxylate Precursors
An alternative approach involves the preparation of aziridine-2-carboxylate intermediates, which are then converted into the target compound through carbamoylation or deprotection steps.
- For example, benzyl 2-[(4-methoxyphenyl)carbamoyl]aziridine-1-carboxylate can be synthesized and subsequently deprotected to yield N-(4-methoxyphenyl)aziridine-2-carboxamide.
- This method involves multi-step synthesis starting from protected aziridine derivatives, followed by amide bond formation and selective deprotection.
- Chromatographic purification (silica gel, petroleum ether/ethyl acetate eluent) is used to achieve high purity.
- Yields reported are high, e.g., 86% for the conversion to the carbamoyl aziridine derivative.
Aziridine Formation via Sulfinimine Intermediates
- The preparation of aziridine rings with high stereoselectivity can be achieved using sulfinimine intermediates.
- Sulfinimines with defined stereochemistry react under controlled conditions to generate aziridine carboxamides with high diastereomeric excess.
- This method involves:
- Formation of sulfinimine intermediates with (S) or (R) sulfinimine sulfur configuration.
- Subsequent cyclization to aziridine rings.
- Isolation by quenching with water and purification via distillation and chromatography.
- Advantages include high yield and stereochemical control, which is critical for biological activity and further synthetic applications.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The sulfinimine approach allows for the preparation of aziridine compounds with excellent stereochemical purity, which is essential for applications in asymmetric synthesis and drug development.
- The reaction conditions for the isocyanate-aziridine method are generally mild, making it suitable for sensitive functional groups.
- The aziridine-2-carboxylate precursor route provides versatility, enabling the introduction of various substituents and protecting groups before final deprotection to the target compound.
- Purification techniques such as flash chromatography and silica gel column chromatography are standard across methods, ensuring high purity of the final product.
- The compound’s molecular formula is C10H12N2O2 with a molecular weight of 192.21 g/mol, confirming the incorporation of the methoxyphenyl and aziridine carboxamide functionalities.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The aziridine ring undergoes nucleophilic attack due to its inherent strain energy. Key reactions include:
-
Reagents : Sodium azide (NaN₃), lithium aluminum hydride (LAH), and amines (e.g., benzylamine).
-
Mechanism : The nucleophile attacks the less substituted nitrogen atom, leading to ring opening and formation of substituted amines or amides. For example, reaction with NaN₃ yields azide derivatives, while LAH reduces the compound to primary amines .
Table 1: Representative Ring-Opening Products
| Nucleophile | Product Type | Mechanism |
|---|---|---|
| Sodium azide | Azide-substituted amine | Nucleophilic substitution |
| Lithium aluminum hydride | Primary amine | Reductive ring opening |
| Benzylamine | Substituted amide | Amine-mediated ring opening |
Oxidation and Reduction
The compound is susceptible to oxidation and reduction, altering its heterocyclic structure:
-
Oxidation : Reaction with m-CPBA produces oxaziridine derivatives via peracid-mediated cyclization .
-
Reduction : Treatment with LAH converts the aziridine to a diamine, as observed in the synthesis of N-Boc-norephedrine .
Table 2: Oxidation/Reduction Outcomes
| Reagent | Product Type | Citation |
|---|---|---|
| m-CPBA | Oxaziridine | |
| LAH | Diamine |
Electrophilic Substitution
The 4-methoxyphenyl substituent participates in aromatic substitution:
-
Nitration : The methoxy group directs electrophilic attack to the para position, yielding nitro derivatives .
-
Friedel-Crafts acylation : Acylation occurs at the ortho position relative to the methoxy group, forming aryl ketones .
Table 3: Substitution Patterns
| Reaction Type | Position of Substitution | Product |
|---|---|---|
| Nitration | Para to methoxy group | Nitrophenyl derivative |
| Friedel-Crafts acylation | Ortho to methoxy group | Aryl ketone |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with carbonyl compounds:
-
Azomethine ylide formation : Heating with benzaldehyde generates oxazolidines via conrotatory ring opening .
-
Catalytic conditions : Zn(OTf)₂ promotes selective formation of cis-2,5-disubstituted oxazolidines .
Table 4: Cycloaddition Products
| Reactant | Product Type | Yield (%) |
|---|---|---|
| Benzaldehyde | Oxazolidine | 85–90 |
| Acetaldehyde | β-Lactam | 75–80 |
Mechanistic Insights
The aziridine ring’s strain (60° bond angles) lowers activation barriers for nucleophilic attack . Substituent effects (e.g., electron-donating methoxy group) enhance reactivity in substitution reactions .
Synthetic Routes
Key preparation methods include:
Scientific Research Applications
Anticancer Activity
N-(4-methoxyphenyl)aziridine-1-carboxamide has shown promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.2 | Induction of apoptosis |
| MCF-7 | 4.8 | Inhibition of cell proliferation |
| HeLa | 6.0 | Disruption of mitochondrial function |
The mechanism involves the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound could be a lead compound for developing new antibiotics.
Case Study 1: Anticancer Efficacy
In a study by Brogyányi et al., this compound was tested against pancreatic cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups .
Case Study 2: Antimicrobial Resistance
Another study explored the compound's effectiveness against antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated potent activity against these resistant infections, suggesting its potential as an alternative treatment.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)aziridine-1-carboxamide primarily involves its reactivity towards nucleophiles. The aziridine ring’s high strain energy facilitates nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, including enzyme inhibition and the synthesis of bioactive compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Substituent Effects : The 4-methoxyphenyl group in the target compound contrasts with halogenated (Cl, F) or alkylated (CH₃) analogues. Methoxy groups typically enhance solubility and metabolic stability compared to halogens, which may improve pharmacokinetic profiles .
- Core Structure Differences : Aziridine carboxamides exhibit higher ring strain than piperazine or furan derivatives, influencing reactivity and binding modes. For example, piperazine derivatives like 4-FPP are associated with psychoactive effects due to serotonin receptor interactions, whereas aziridines may target enzymes or DNA .
Biological Activity
N-(4-methoxyphenyl)aziridine-1-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies concerning this compound, drawing from diverse research sources.
Aziridine derivatives have been recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound this compound has shown promise in various preclinical studies, indicating potential therapeutic applications.
2. Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl isocyanate with aziridine derivatives. This reaction can be achieved through methods such as:
- Nucleophilic substitution : Utilizing nucleophiles to attack the isocyanate.
- Cyclization reactions : Leading to the formation of aziridine rings.
3.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.2 | Induction of apoptosis |
| MCF-7 | 4.8 | Inhibition of cell proliferation |
| HeLa | 6.0 | Disruption of mitochondrial function |
The mechanism involves the compound's ability to induce reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
3.2 Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a lead for developing new antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Alkylation of DNA : Similar to other aziridines, it may interact with DNA bases, leading to cross-linking and inhibition of replication .
- Mitochondrial targeting : The compound disrupts mitochondrial function, which is crucial for energy production in cancer cells .
- Modulation of oxidative stress : By increasing ROS levels, it promotes apoptosis selectively in cancer cells while sparing normal cells .
Case Study 1: Anticancer Efficacy
In a study published by Brogyányi et al., this compound was tested against pancreatic cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups .
Case Study 2: Antimicrobial Resistance
Another study explored the compound's effectiveness against antibiotic-resistant strains of bacteria. It demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment for resistant infections .
6. Conclusion
This compound represents a promising candidate for further development in both anticancer and antimicrobial therapies. Continued research into its mechanisms and clinical applications could pave the way for novel therapeutic strategies.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-methoxyphenyl)aziridine-1-carboxamide, and how can reaction purity be monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-opening reactions of aziridine derivatives with activated carbonyl groups. For purity monitoring, use HPLC (with C18 columns and UV detection at 254 nm) or ¹H/¹³C NMR to track by-products like unreacted aziridine intermediates or hydrolysis products. Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification. Reference similar protocols for N-(4-methoxyphenyl)acetamide derivatives, which emphasize controlling moisture to avoid hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing N-(4-methoxyphenyl)aziridine-1-carboxamide?
- Methodological Answer :
- FT-IR : Confirm the presence of carboxamide (C=O stretch ~1650 cm⁻¹) and aziridine ring (C-N-C bending ~950 cm⁻¹).
- NMR : ¹H NMR should show methoxy protons as a singlet (~δ 3.8 ppm) and aziridine protons as coupled multiplets (~δ 2.5–3.0 ppm). ¹³C NMR detects the carboxamide carbonyl (~δ 170 ppm).
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak). Cross-reference with crystallographic data from related carboxamide structures .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer : Use solvent diffusion (e.g., dichloromethane/hexane) or slow evaporation (ethanol/water mixtures) to grow single crystals. Monitor crystal quality with polarized light microscopy . If twinning occurs (common in aziridine derivatives), apply the SHELXL software for refinement, using the TWIN and BASF commands to model twin domains. Refer to SHELX guidelines for handling high-resolution data and hydrogen bonding networks .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to analyze electron density at the aziridine nitrogen and carboxamide oxygen. These sites are prone to coordinate with metals (e.g., Zn²⁺), as seen in chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) complexes. Compare computed bond angles/distances with experimental XRD data to validate models .
Q. What strategies resolve contradictions in crystallographic data for aziridine-carboxamide derivatives?
- Methodological Answer : If bond lengths or angles deviate from expected values (e.g., C-N in aziridine >1.47 Å), check for disorder or thermal motion artifacts . Use SHELXL’s restraints (e.g., DELU, SIMU) to refine anisotropic displacement parameters. Cross-validate with spectroscopic data and literature analogs like N-(4-chlorophenyl)piperidine-carboxamide structures .
Q. How can the biological activity of this compound be evaluated in medicinal chemistry contexts?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.
- Docking studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) based on the methoxyphenyl group’s electron-donating effects. Reference studies on structurally similar agrochemical carboxamides .
Q. What experimental approaches analyze the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 2–12) at 40°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., ring-opened amines). Compare with stability data for N-(4-methoxyphenyl)acetamide derivatives, which degrade via methoxy group oxidation under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
